molecular formula C12H15ClO2 B1428868 (4-Chlorophenyl)(oxan-4-yl)methanol CAS No. 1341482-24-3

(4-Chlorophenyl)(oxan-4-yl)methanol

Cat. No. B1428868
CAS RN: 1341482-24-3
M. Wt: 226.7 g/mol
InChI Key: STTYJKQGFHJOPH-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(oxan-4-yl)methanol” is a chemical compound with the CAS Number: 1341482-24-3 . Its molecular weight is 226.7 . The IUPAC name for this compound is (4-chlorophenyl) (tetrahydro-2H-pyran-4-yl)methanol .


Molecular Structure Analysis

The InChI code for “(4-Chlorophenyl)(oxan-4-yl)methanol” is 1S/C12H15ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,14H,5-8H2 .


Physical And Chemical Properties Analysis

The molecular formula of “(4-Chlorophenyl)(oxan-4-yl)methanol” is C12H15ClO2 . The exact boiling point is not available .

Scientific Research Applications

Biocatalytic Synthesis in a Microreaction System

Chen et al. (2021) explored the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), using a water-cyclohexane system with recombinant E. coli. They developed a microreaction system with high efficiency, achieving a yield of 99.6% in 80 minutes, significantly reducing the synthesis time (Chen et al., 2021).

Chiral Intermediate Production for Betahistine

Ni et al. (2012) focused on producing (S)-CPMA, a chiral intermediate of the anti-allergic drug Betahistine, using Kluyveromyces sp. They achieved an enantiomeric excess (ee) of 86.7% and yield of 92.1% in an aqueous two-phase system, improving substrate tolerance and biocompatibility of microbial cells (Ni et al., 2012).

Synthesis and Reactivity Studies

Pouzet et al. (1998) synthesized (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and studied its reactivity with sulfur- and oxygen-containing nucleophiles. This research provided insights into the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Crystal Structure Analysis

Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and conducted crystal structure analysis using X-ray diffraction crystallography, providing insights into molecular conformation and packing (Dong & Huo, 2009).

Anticancer and Antimicrobial Potential

Katariya et al. (2021) synthesized new compounds incorporating (4-chlorophenyl)(oxan-4-yl)methanol and studied their anticancer and antimicrobial potential. This research indicated the compounds' potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Environmental Distribution

Jarman et al. (1992) investigated the global distribution of tris(4-chlorophenyl)methanol in high trophic level birds and mammals, highlighting the environmental impact and presence of this compound in various species (Jarman et al., 1992).

properties

IUPAC Name

(4-chlorophenyl)-(oxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTYJKQGFHJOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(oxan-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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